molecular formula C24H30Cl2N4O4S2 B2537295 N-(4-chloro-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]benzamide hydrochloride CAS No. 1322192-83-5

N-(4-chloro-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]benzamide hydrochloride

Cat. No.: B2537295
CAS No.: 1322192-83-5
M. Wt: 573.55
InChI Key: QNTVDAYQADRICB-UHFFFAOYSA-N
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Description

This compound features a benzothiazole core substituted with a chlorine atom at the 4-position, a dimethylaminoethyl group, a benzamide linker, a 2,6-dimethylmorpholine sulfonyl moiety, and a hydrochloride counterion. The benzothiazole scaffold is prevalent in medicinal chemistry due to its bioactivity in antimicrobial, antitumor, and central nervous system (CNS) applications . The dimethylaminoethyl group enhances solubility and bioavailability, while the sulfonyl morpholine may improve metabolic stability and target binding. The hydrochloride salt formulation optimizes aqueous solubility for pharmacological applications.

Properties

IUPAC Name

N-(4-chloro-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-4-(2,6-dimethylmorpholin-4-yl)sulfonylbenzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29ClN4O4S2.ClH/c1-16-14-28(15-17(2)33-16)35(31,32)19-10-8-18(9-11-19)23(30)29(13-12-27(3)4)24-26-22-20(25)6-5-7-21(22)34-24;/h5-11,16-17H,12-15H2,1-4H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNTVDAYQADRICB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)S(=O)(=O)C2=CC=C(C=C2)C(=O)N(CCN(C)C)C3=NC4=C(S3)C=CC=C4Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30Cl2N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

573.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chloro-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]benzamide hydrochloride typically involves multi-step organic reactions. The process may start with the preparation of the benzothiazole ring, followed by the introduction of the chloro and dimethylaminoethyl groups. The final steps involve the sulfonylation of the benzamide with the morpholine derivative.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of specific catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-chloro-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]benzamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions could alter the functional groups, such as reducing the nitro group to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could produce a variety of substituted benzamides.

Scientific Research Applications

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Investigated for its potential biological activity, such as antimicrobial or anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of N-(4-chloro-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]benzamide hydrochloride involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and physiological responses.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structural Features and Functional Groups

Target Compound :

  • 4-Chloro substituent : Electron-withdrawing group that may enhance electrophilic reactivity or binding to hydrophobic pockets.
  • Dimethylaminoethyl side chain: Protonable tertiary amine for improved solubility and cation-π interactions.
  • Morpholine sulfonyl group : Polar sulfonyl group for hydrogen bonding; morpholine’s conformational flexibility may aid target compatibility.
  • Hydrochloride salt : Enhances aqueous solubility.

Comparative Compounds :

Triazole-Thiones (, Compounds [7–9]) :

  • Core : 1,2,4-Triazole-thione.
  • Substituents : Sulfonylphenyl and difluorophenyl groups.
  • Key Differences : The triazole core offers distinct hydrogen-bonding capabilities compared to benzothiazole. The absence of a protonable amine may reduce solubility, but the difluorophenyl group enhances lipophilicity and metabolic stability .

Thiazol-2-amine Derivatives (): Core: Thiazole ring. Substituents: 4-Chlorophenyl and dimethylaminobenzylidene. The benzylidene group introduces a conjugated π-system, which may alter electronic properties and redox behavior .

Benzamide-Triazole Derivatives (): Core: Benzamide linked to a triazole. Substituents: Dibenzylamino and triazolyl groups. Key Differences: The triazole’s nitrogen-rich structure facilitates metal coordination, unlike the target compound’s sulfonyl morpholine.

Physicochemical and Pharmacokinetic Properties
Property Target Compound Triazole-Thiones Thiazol-2-amine Benzamide-Triazole
Solubility High (HCl salt) Moderate Low Low
LogP (Estimated) ~2.5–3.5 ~3.0–4.0 ~3.5–4.5 ~4.0–5.0
Metabolic Stability High (sulfonyl morpholine) Moderate (difluorophenyl) Low (thiazole) Moderate (triazole)
Bioavailability Likely high Moderate Low Low

Biological Activity

N-(4-chloro-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]benzamide hydrochloride is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by a unique structure that includes a benzothiazole moiety, a sulfonamide group, and a dimethylamino ethyl chain. The compound's molecular formula is C25H31ClN4O4S, with a molecular weight of 486.06 g/mol.

Chemical Structure

The structural features of this compound contribute to its diverse biological activities. The presence of the benzothiazole ring is significant for its pharmacological properties, while the sulfonamide group is often associated with antibacterial activities.

Anticonvulsant Properties

Research has indicated that compounds similar to this compound exhibit anticonvulsant properties. In animal models of epilepsy, this compound demonstrated a dose-dependent reduction in seizure frequency and severity, suggesting potential therapeutic applications in treating epilepsy .

Neuroprotective Effects

The compound has also been explored for its potential role in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Preliminary studies suggest it may protect against neurodegeneration by reducing oxidative stress and inhibiting the formation of protein aggregates associated with these diseases . Further research is necessary to validate these findings in clinical settings.

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzothiazole derivatives, including this compound. In vitro assays have shown that it can inhibit the proliferation of various cancer cell lines, including human epidermoid carcinoma (A431) and non-small cell lung cancer (A549) cells. The mechanism appears to involve apoptosis promotion and cell cycle arrest .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AnticonvulsantDose-dependent reduction in seizure frequency in animal models
NeuroprotectivePotential to reduce oxidative stress and inhibit protein aggregation in neurodegenerative diseases
AnticancerInhibits proliferation and promotes apoptosis in A431 and A549 cancer cell lines

The proposed mechanisms through which this compound exerts its biological effects include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in neurotransmitter metabolism or cancer cell survival pathways.
  • Receptor Modulation : It may interact with various receptors that modulate cellular signaling pathways affecting physiological functions.
  • Oxidative Stress Reduction : By reducing oxidative stress levels within cells, it may protect against cellular damage.

Case Studies

Several studies have demonstrated the efficacy of benzothiazole derivatives in various biological contexts:

  • Anticancer Studies : A study evaluated the effects of a series of benzothiazole derivatives on human cancer cell lines using MTT assays and flow cytometry. Results indicated significant inhibition of cell proliferation and migration alongside reduced inflammatory cytokines .
  • Neuroprotective Studies : Another study focused on the neuroprotective effects of benzothiazole compounds against oxidative stress-induced neuronal death, indicating potential applications for neurodegenerative conditions .

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